molecular formula C18H32ClNO3 B5432532 2,4,4-trimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]pentan-2-amine;hydrochloride

2,4,4-trimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]pentan-2-amine;hydrochloride

Cat. No.: B5432532
M. Wt: 345.9 g/mol
InChI Key: LXVJURDAFPOURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-trimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]pentan-2-amine;hydrochloride is a synthetic organic compound that belongs to the class of amines It is characterized by the presence of a trimethoxyphenyl group and a trimethylpentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-trimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]pentan-2-amine;hydrochloride typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 2,4,5-trimethoxybenzaldehyde, is subjected to a reductive amination reaction with an appropriate amine to form the trimethoxyphenyl intermediate.

    Alkylation: The intermediate is then alkylated with 2,4,4-trimethylpentan-2-amine under basic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,4-trimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]pentan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,4,4-trimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]pentan-2-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,4-trimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]pentan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group may facilitate binding to active sites, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethoxyphenethylamine: A positional isomer with similar structural features but different pharmacological properties.

    2,4,5-trimethoxyamphetamine: Another compound with a trimethoxyphenyl group but differing in the amine structure.

Uniqueness

2,4,4-trimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]pentan-2-amine;hydrochloride is unique due to its specific combination of a trimethoxyphenyl group and a trimethylpentanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,4,4-trimethyl-N-[(2,4,5-trimethoxyphenyl)methyl]pentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3.ClH/c1-17(2,3)12-18(4,5)19-11-13-9-15(21-7)16(22-8)10-14(13)20-6;/h9-10,19H,11-12H2,1-8H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVJURDAFPOURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CC(=C(C=C1OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.